molecular formula C22H28FN3O B4561493 N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No.: B4561493
M. Wt: 369.5 g/mol
InChI Key: LZUYFMYQLSFBQF-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: Used as a tool compound to study receptor-ligand interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)-1-piperazine.

    Acylation: The piperazine derivative is then acylated with 2-chloroacetyl chloride to form 2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide.

    Alkylation: The final step involves the alkylation of the acetamide with 1-(2,5-dimethylphenyl)ethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the acetamide.

    Substitution: Halogenated or nitrated aromatic derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
  • N-[1-(2,6-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its binding affinity and selectivity for certain receptors, potentially leading to different pharmacological effects compared to its analogs.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-4-5-17(2)21(14-16)18(3)24-22(27)15-25-10-12-26(13-11-25)20-8-6-19(23)7-9-20/h4-9,14,18H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYFMYQLSFBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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